Cas no 921878-74-2 (4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
- 4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
- AKOS024630245
- AB00678132-01
- 921878-74-2
- 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- F2237-0101
- 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
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- Inchi: 1S/C21H23N3O5S/c1-3-29-18-8-10-19(11-9-18)30(26,27)22-14-15-24-21(25)13-12-20(23-24)16-4-6-17(28-2)7-5-16/h4-13,22H,3,14-15H2,1-2H3
- InChI Key: NYKMTRGTOUGPAY-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2N=C(C3=CC=C(OC)C=C3)C=CC2=O)(=O)=O)=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 429.13584202g/mol
- Monoisotopic Mass: 429.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 106Ų
4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0101-1mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-10mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-25mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-40mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-3mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-20mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-50mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-75mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-5μmol |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0101-5mg |
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide |
921878-74-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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4. Book reviews
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
Additional information on 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
Comprehensive Analysis of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide (CAS No. 921878-74-2)
In the rapidly evolving field of medicinal chemistry, 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide (CAS No. 921878-74-2) has emerged as a compound of significant interest due to its unique structural properties and potential therapeutic applications. This sulfonamide derivative features a pyridazinone core, which is known for its versatility in drug design, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways. Researchers are increasingly focusing on this compound as a candidate for small-molecule inhibitors, given its ability to modulate key biological processes.
The molecular structure of CAS No. 921878-74-2 combines a 4-ethoxybenzene sulfonamide moiety with a 4-methoxyphenyl-substituted dihydropyridazinone, creating a hybrid scaffold that enhances binding affinity and selectivity. This design is particularly relevant in the context of precision medicine, where targeted therapies are gaining traction. Recent studies suggest that such compounds may play a role in addressing oxidative stress-related disorders, a hot topic in biomedical research due to its links to aging and chronic diseases. The 6-oxo-1,6-dihydropyridazin segment, in particular, has been associated with antioxidant properties, making it a focal point for further investigation.
From a synthetic chemistry perspective, the preparation of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide involves multi-step organic transformations, including sulfonylation and cyclocondensation reactions. These methods align with the growing demand for green chemistry approaches, as researchers seek to minimize environmental impact while maintaining high yields. The compound's solubility and stability profiles have also been optimized for drug formulation, addressing common challenges in pharmacokinetics.
In the era of AI-driven drug discovery, computational tools have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of CAS No. 921878-74-2. Early simulations indicate favorable bioavailability, sparking interest in its potential as a lead compound for further development. This aligns with current trends in high-throughput screening, where time- and cost-efficient methods are prioritized. Additionally, the compound's molecular docking performance against specific protein targets has been explored, with preliminary results suggesting interactions with kinase enzymes—a key focus area in oncology research.
The growing emphasis on personalized therapeutics has further elevated the relevance of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide. Its modular structure allows for structure-activity relationship (SAR) studies, enabling researchers to fine-tune its pharmacological effects. This adaptability is crucial for addressing drug resistance, a major challenge in modern medicine. Furthermore, the compound's potential applications in neuroprotection and metabolic syndrome management have been hypothesized, reflecting broader societal concerns about neurodegenerative diseases and lifestyle-related health issues.
As the scientific community continues to explore CAS No. 921878-74-2, its integration into combinatorial chemistry libraries is expected to accelerate. The compound represents a convergence of medicinal chemistry and molecular biology, offering insights into novel pharmacophores. With ongoing advancements in cryo-EM and X-ray crystallography, researchers are poised to uncover deeper mechanistic insights into its mode of action, potentially unlocking new therapeutic avenues.
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